Gabexate
Overview
Description
Synthesis Analysis
Gabexate mesylate synthesis has seen improvements to increase yield and simplify production processes. An enhanced synthesis route of Gabexate mesylate involves reacting 6-Aminohexanoic acid hydrochloride with aminonitrile to produce an intermediate, which is then reacted with ethyl hydroxybenzoate in the presence of DCC and DMAP, achieving a yield of 43.1% with 99.2% content (W. Rui, 2011). Another process starts from caprolactam, hydrolyzed to give 6-aminohexanoic acid, followed by several steps including esterification and acidification, leading to an overall product yield of 65% (Yao Jin-feng et al., 2010).
Molecular Structure Analysis
The molecular structure of Gabexate mesylate plays a crucial role in its interaction with proteases. Although specific studies on its molecular structure analysis were not identified in this search, the efficacy of Gabexate in inhibiting protease activity suggests a structure adept at binding to the active sites of serine proteases, thereby preventing substrate access. The structure includes ester bonds, which are susceptible to hydrolysis, influencing its stability and activity.
Chemical Reactions and Properties
Gabexate mesylate's chemical reactivity, particularly its susceptibility to hydrolysis due to ester bonds in its structure, affects its stability. Generic versions of Gabexate containing mannitol as an additive showed a higher content of hydrolysate impurity, suggesting altered crystal structure and reduced stability (M. Sakurai et al., 2010).
Physical Properties Analysis
The stability of Gabexate mesylate is influenced by its physical properties, including its crystal structure. The presence of additives like mannitol can further impact its physical stability, potentially leading to increased hydrolysate content and altered pharmacokinetic properties.
Chemical Properties Analysis
Gabexate's chemical properties, particularly its role as a protease inhibitor, extend beyond its clinical use to impact various biochemical pathways. For example, its ability to inhibit human mast cell tryptase suggests potential anti-inflammatory effects beyond its primary antiprotease activity (F. Erba et al., 2001).
Scientific Research Applications
Inhibition of Mast Cell Tryptase
Gabexate mesylate is recognized for its inhibitory action on mast cell tryptase. This inhibition may contribute to the prevention of inflammation, erosion, and ulceration of skin and mucosae. The binding of gabexate mesylate to human and bovine tryptase has been analyzed, suggesting its role in mitigating inflammatory responses (Erba et al., 2001).
Modulation of Nitric Oxide Production
Gabexate mesylate can modulate L-arginine transport and nitric oxide (NO) production in human platelets. This modulation includes inhibiting L-arginine uptake, decreasing nitric oxide synthesis, and affecting constitutive nitric oxide synthase activity (Leoncini et al., 2002).
Prevention of Spinal Cord Injury
Gabexate mesylate has been studied for its role in preventing post-traumatic spinal cord injury. It appears to do so not by inhibiting coagulation but by inhibiting the activation of leukocytes, which are pivotal in the development of spinal cord injury following trauma (Taoka et al., 1997).
Inhibition of Tumor Necrosis Factor-α Production
Gabexate mesilate inhibits tumor necrosis factor-α (TNF-α) production in human monocytes. This inhibition involves targeting both nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) pathways, which play a critical role in inflammation and sepsis-related conditions (Yuksel et al., 2003).
Role in Treating Acute Pancreatitis
Gabexate mesilate has been evaluated in various studies for its use in treating acute pancreatitis and in preventing pancreatic damage related to endoscopic procedures. It has been shown to be effective in reducing early complications of necrotizing acute pancreatitis (Pederzoli et al., 1993).
Effects on Influenza Pneumonia
Studies on gabexate mesilate have also indicated its potential in treating influenza pneumonia in mice. It appears to modulate inflammatory cytokine/chemokine responses, leading to beneficial effects on influenza pneumonia (Kosai et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYIDJEEQRWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56974-61-9 (monomethanesulfonate) | |
Record name | Gabexate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048566 | |
Record name | Gabexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |
Record name | Gabexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Gabexate | |
CAS RN |
39492-01-8 | |
Record name | Gabexate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabexate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gabexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABEXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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